molecular formula C13H22N2O B1346345 {4-[2-(Diethylamino)ethoxy]phenyl}methanamine CAS No. 1849-80-5

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Cat. No.: B1346345
CAS No.: 1849-80-5
M. Wt: 222.33 g/mol
InChI Key: LFPUFCAIFUNCLI-UHFFFAOYSA-N
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Description

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine is an organic compound with the molecular formula C13H22N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenyl ring substituted with a diethylaminoethoxy group and a methanamine group, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUFCAIFUNCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939906
Record name 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-80-5
Record name NSC37854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzaldehyde with diethylaminoethanol under basic conditions to form the intermediate 4-(diethylaminoethoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological receptors, potentially modulating their activity. Additionally, the phenyl ring may facilitate binding to hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • {4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone
  • {4-[2-(Diethylamino)ethoxy]phenyl}acetonitrile
  • {4-[2-(Diethylamino)ethoxy]phenyl}methanol

Uniqueness

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Biological Activity

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H22N2O
  • Molecular Weight : 234.33 g/mol
  • Structural Features : The compound features a phenyl group substituted with a diethylaminoethoxy side chain, enhancing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Receptor Interaction : The diethylamino group can modulate the activity of specific receptors, potentially influencing cellular signaling pathways.
  • Hydrophobic Binding : The phenyl ring facilitates binding to hydrophobic pockets in proteins, which may alter their function and stability.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

1. Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies demonstrate that derivatives can inhibit cell proliferation in cancer cell lines such as HeLa and A549. For instance, compounds with structural similarities showed IC50 values ranging from 30 to 160 nM against these cell lines .
  • Mechanism of Action : These compounds often induce G2/M phase cell cycle arrest and apoptosis via intrinsic pathways, including mitochondrial depolarization and caspase activation .

2. Cardioprotective Effects

Recent investigations have highlighted potential cardioprotective properties:

  • Binding Studies : Affinity chromatography studies revealed that related compounds can selectively bind to transcription factors such as GATA4, stabilizing them and potentially providing protective effects in cardiac tissues .

3. Buffering Agent in Cell Culture

This compound has been utilized as a buffering agent in cell culture systems, stabilizing pH levels during experiments. This property is crucial for maintaining optimal conditions for cellular activities.

Research Findings and Case Studies

StudyFindingsImplications
BenchChem StudyInvestigated interactions with biomolecules and potential therapeutic propertiesHighlights versatility in medicinal applications
Nature StudyDemonstrated direct binding to GATA4, enhancing protein stabilitySuggests therapeutic potential in cardiac health
MDPI ResearchEvaluated anticancer activity with IC50 values indicating significant potencySupports further development of anticancer agents based on this structure

Q & A

Basic Synthesis: What are the common synthetic routes for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine, and what parameters influence yield?

Methodological Answer:
The synthesis typically involves sequential alkylation and amination steps. A key intermediate is 4-hydroxybenzaldehyde, which undergoes Williamson ether synthesis with 2-chloroethyl diethylamine to introduce the diethylaminoethoxy group. Reductive amination or direct substitution is then used to attach the methanamine group. Critical parameters include:

  • Reaction Temperature: Excessive heat (>80°C) during etherification can lead to side reactions like hydrolysis .
  • Catalyst Choice: Palladium or Raney nickel improves reductive amination efficiency .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Advanced Characterization: How can NMR and mass spectrometry resolve structural ambiguities in derivatives?

Methodological Answer:

  • ¹H NMR: The diethylamino group shows characteristic triplets (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂). Splitting patterns in aromatic protons (δ 6.8–7.2 ppm) confirm substitution positions .
  • ¹³C NMR: The ethoxy carbon resonates at δ 65–70 ppm, while the methanamine carbon appears at δ 40–45 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 252.1832 for C₁₃H₂₂N₂O) distinguishes isotopic peaks from impurities .

Stability: What factors influence stability under different storage conditions?

Methodological Answer:

  • Light Sensitivity: UV exposure accelerates degradation; amber glass vials are recommended .
  • pH Dependency: Stable at pH 6–8; acidic conditions protonate the amine, increasing reactivity, while alkaline conditions promote oxidation .
  • Temperature: Long-term storage at –20°C reduces hydrolysis of the ethoxy group .

Pharmacological Activity: How does the diethylaminoethoxy group impact target interactions?

Methodological Answer:
The diethylaminoethoxy moiety enhances lipophilicity, facilitating membrane penetration. Computational studies suggest it forms hydrogen bonds with residues in enzymes like cholesterol epoxide hydrolase (ChEH), as seen in analogs like tesmilifene . Substituting diethylamino with dimethylamino reduces binding affinity by 30%, highlighting the role of steric bulk .

Analytical Methods: What chromatographic methods optimize quantification in complex matrices?

Methodological Answer:

  • Reverse-Phase HPLC: C18 columns with mobile phases of acetonitrile/0.1% TFA (70:30) achieve baseline separation. Detection at 254 nm minimizes matrix interference .
  • LC-MS/MS: MRM transitions (e.g., m/z 252→121) improve specificity in biological samples, with LOQ of 0.1 ng/mL .

Advanced SAR: How does methanamine modification affect binding affinity?

Methodological Answer:
Replacing methanamine with bulkier groups (e.g., benzylamine) reduces activity by 50% due to steric clashes in the target’s hydrophobic pocket. Conversely, substituting with a hydroxyl group (as in tyramine analogs) increases solubility but decreases CNS penetration .

Data Contradictions: How to reconcile discrepancies in reported biological activities?

Methodological Answer:
Variations in assay conditions (e.g., cell lines, incubation time) often explain discrepancies. For example:

  • Cell Permeability: Differences in P-glycoprotein expression across cell lines alter intracellular concentrations .
  • Metabolic Stability: Liver microsome batches vary in CYP450 activity, affecting metabolite profiles .
    Standardized protocols (e.g., CLSI guidelines) are recommended for cross-study comparisons.

Degradation Pathways: What pathways dominate under accelerated stability testing?

Methodological Answer:

  • Hydrolysis: The ethoxy group cleaves to form 4-hydroxybenzaldehyde and diethylamine under acidic conditions (pH <4) .
  • Oxidation: The methanamine group oxidizes to a nitroso derivative in the presence of light/O₂, detectable via FT-IR (N=O stretch at 1500 cm⁻¹) .

Computational Modeling: How can docking predict binding modes with enzymes?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) using crystal structures (e.g., PDB 3K24) identifies key interactions:

  • Hydrogen Bonds: Between the ethoxy oxygen and Ser123.
  • Van der Waals Contacts: Diethylamino group with Leu89.
    Free energy perturbation (FEP) calculations refine binding affinity predictions within ±1 kcal/mol accuracy .

Comparative Analysis: How does the diethylaminoethoxy group affect solubility and bioavailability?

Methodological Answer:

  • Solubility: The diethylamino group reduces aqueous solubility (logP = 2.1 vs. 0.8 for unsubstituted analogs) but improves intestinal absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
  • Bioavailability: Microsomal stability assays show a 40% higher AUC in rats compared to methoxy analogs due to reduced first-pass metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.